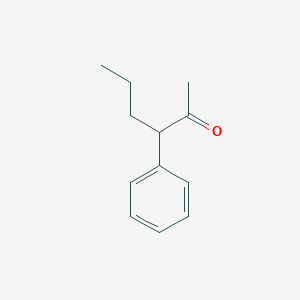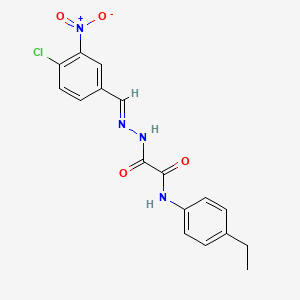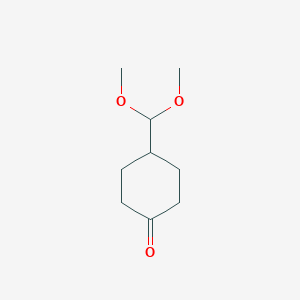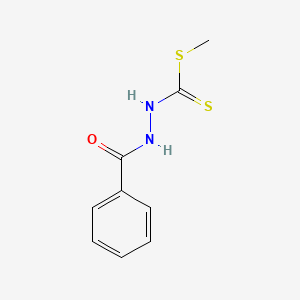
N-dodecylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dodecylcyclohexanecarboxamide is an organic compound that belongs to the class of amides It is characterized by a cyclohexane ring attached to a carboxamide group, with a dodecyl chain (a twelve-carbon alkyl chain) attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-dodecylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with dodecylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-dodecylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The dodecyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.
Major Products:
- Oxidation products: Dodecanol, dodecanal, dodecanoic acid
- Reduction products: Dodecylcyclohexylamine
- Substitution products: Various substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
N-dodecylcyclohexanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying and stabilizing properties.
Wirkmechanismus
The mechanism of action of N-dodecylcyclohexanecarboxamide is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables it to form micelles and encapsulate hydrophobic molecules, making it useful in drug delivery and emulsification processes. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to potential antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
- N-dodecylacetamide
- N-dodecylbenzamide
- N-dodecylformamide
Comparison: N-dodecylcyclohexanecarboxamide is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to linear or aromatic amides. This structural difference can influence its solubility, reactivity, and interaction with biological systems, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C19H37NO |
|---|---|
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
N-dodecylcyclohexanecarboxamide |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(21)18-15-12-11-13-16-18/h18H,2-17H2,1H3,(H,20,21) |
InChI-Schlüssel |
ZFEOFDFKIOBFFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)





![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
![2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002075.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)
![3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid](/img/structure/B12002102.png)


